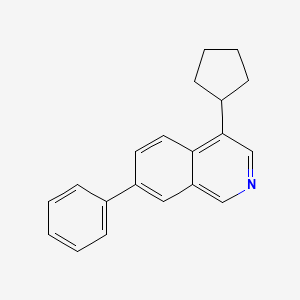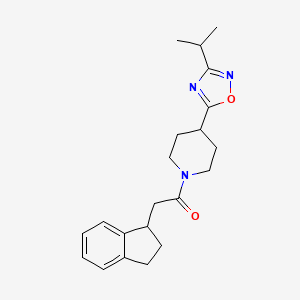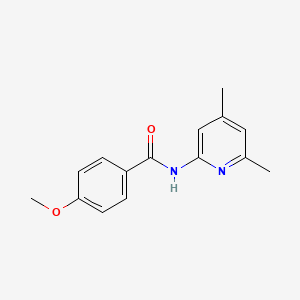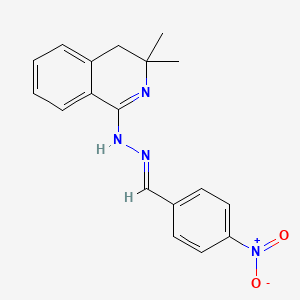![molecular formula C17H20N4O3S B5546297 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves multiple steps, including the formation of key intermediate structures and the final assembly of the molecular backbone. For instance, a study on the synthesis of related compounds detailed the preparation of thiadiazoles and imidazolinones possessing multiple biological activities through a sequence of reactions involving thiosemicarbazide and various aromatic carboxylic acids (S. Hirpara et al., 2003). Another example is the one-pot synthesis approach for creating thiadiazolyl-pyrrolidine derivatives, highlighting the efficiency of synthesizing complex molecules in a single reaction setup (S. Iravani & A. Esmaeili, 2020).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound. Crystallography and spectroscopic methods are typically used to elucidate structural details. For example, X-ray powder diffraction has been employed to determine the crystal structure of similar molecules, providing insights into their geometric configuration (Qing Wang et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups, such as the thiadiazolyl and pyrrolidine moieties. These groups can undergo various chemical reactions, including nucleophilic substitutions and cyclization. The versatility in chemical behavior allows for the synthesis of derivatives with potential biological activities (R. N. Butler et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding how the compound can be handled and used in practical applications. Studies on related compounds have shown that molecular conformation and intermolecular interactions significantly affect these properties (Surajit Banerjee et al., 2002).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, due to its complex structure, has potential applications in various fields of chemical research. While direct research on this specific compound is scarce, related structures have been synthesized and characterized for their potential applications, including antimicrobial, anticancer, and anti-inflammatory properties. For example, related compounds have been synthesized and characterized for their antimicrobial activity against various microbes and have shown potential in antitubercular activity against Mycobacterium tuberculosis H37Rv and anticancer activity in vitro (Hirpara et al., 2003).
Antimicrobial and Anticancer Activities
Thiadiazoles and pyrrolidine derivatives are known for their antimicrobial and anticancer activities. The structural components of the compound, such as the thiadiazole ring and pyrrolidine moiety, suggest its potential in these areas. Compounds with similar structures have been evaluated for their antimicrobial activity, showcasing effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, novel compounds derived from similar structures have demonstrated significant anticancer activities, indicating the potential of such molecules in the development of new anticancer agents (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11-4-6-13(7-5-11)21-9-12(8-15(21)22)16(23)18-17-20-19-14(25-17)10-24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGPRURLIOFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)


![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)




![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)
